Phenazopyridine hydrochloride

Catalog No.
S539380
CAS No.
136-40-3
M.F
C11H12ClN5
M. Wt
249.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenazopyridine hydrochloride

CAS Number

136-40-3

Product Name

Phenazopyridine hydrochloride

IUPAC Name

3-phenyldiazenylpyridine-2,6-diamine;hydrochloride

Molecular Formula

C11H12ClN5

Molecular Weight

249.70 g/mol

InChI

InChI=1S/C11H11N5.ClH/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8;/h1-7H,(H4,12,13,14);1H

InChI Key

QQBPIHBUCMDKFG-UHFFFAOYSA-N

SMILES

Array

solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Azo Dine, Azo Gesic, Azo Natural, Azo Standard, Azo-Dine, Azo-Gesic, Azo-Natural, Azo-Standard, AzoDine, AzoGesic, AzoNatural, AzoStandard, Baridium, Geridium, Hydrochloride, Phenazopyridine, Phenazo, Phenazopyridine, Phenazopyridine Hydrochloride, Prodium, Pyridiate, Pyridium, Re Azo, Re-Azo, ReAzo, Urogesic, UTI Relief

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl

The exact mass of the compound Phenazopyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.1 to 1.0 mg/ml at 68° f (ntp, 1992)30.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757267. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Phenazopyridine hydrochloride is an azo dye recognized for its specific local analgesic effect on the urinary tract mucosa. As the hydrochloride salt form of phenazopyridine, it is the established United States Pharmacopeia (USP) grade, ensuring high purity for pharmaceutical and analytical applications. This salt form dictates key physicochemical properties, such as aqueous solubility and solid-state stability, which are critical for predictable performance in formulation, quality control, and research settings.

Substituting Phenazopyridine hydrochloride with its free base or other analogs is a critical error in procurement for most applications. The hydrochloride salt form is not a trivial modification; it fundamentally dictates aqueous solubility, dissolution rate, and handling characteristics essential for its use. The free base is poorly water-soluble, making it unsuitable for aqueous assays, stock solution preparation, or formulations requiring predictable dissolution. The hydrochloride's crystallinity and established purity as the USP reference standard make it the only viable choice for applications demanding high reproducibility and compliance, such as analytical method development and quality control.

Vastly Superior Aqueous Solubility Over the Free Base for Reliable Stock Preparation

Phenazopyridine hydrochloride demonstrates an aqueous solubility of 8.5 mg/mL, a critical property for preparing usable solutions. In stark contrast, the parent free base form is characterized by poor aqueous solubility, measured at only 0.02 mg/mL.

Evidence DimensionAqueous Solubility
Target Compound Data8.5 mg/mL
Comparator Or BaselinePhenazopyridine (free base): 0.02 mg/mL
Quantified Difference425-fold higher solubility than the free base
ConditionsAqueous solution, standard temperature.

This dramatic solubility difference enables reliable preparation of aqueous stock solutions and facilitates development in aqueous media, which is impractical with the virtually insoluble free base.

Accelerated Dissolution Profile Essential for Pharmaceutical Dosage Form Performance

In standardized dissolution tests for pharmaceutical tablets, formulations with Phenazopyridine hydrochloride are required to release not less than 75% (Q) of the labeled amount within 45 minutes into a water medium. Studies comparing the salt and free base show their dissolution rate profiles differ greatly, with the salt form's rate being highly dependent on the properties of the medium, while the free base dissolution is solubility-limited.

Evidence DimensionDissolution Rate (USP Standard)
Target Compound Data≥75% dissolved in 45 minutes
Comparator Or BaselinePhenazopyridine free base (qualitatively much slower and limited by poor solubility)
Quantified DifferenceMeets USP dissolution criteria for bioavailability, unlike the poorly soluble free base.
ConditionsUSP Apparatus 2, 50 rpm, 900 mL water.

Procuring the hydrochloride salt is mandatory for developing oral solid dosage forms that meet pharmacopeial standards for drug release and ensure predictable bioavailability.

The Designated USP Reference Standard for Guaranteed Purity and Reproducibility

The United States Pharmacopeia (USP) explicitly designates the hydrochloride salt as the official reference standard for phenazopyridine. The USP monograph requires the material to be not less than 99.0 percent and not more than 101.0 percent pure on a dried basis. This high, certified purity level is essential for its use in specified quality tests and assays, such as those for Phenazopyridine Hydrochloride Tablets.

Evidence DimensionPurity Specification
Target Compound Data99.0% - 101.0% (USP Reference Standard)
Comparator Or BaselineNon-pharmacopeial grades or other forms without a certified purity standard.
Quantified DifferenceAdherence to a globally recognized, stringent purity monograph.
ConditionsAs defined by the United States Pharmacopeia monograph.

For any analytical, QC, or regulated research application, sourcing the official USP-grade hydrochloride salt is non-negotiable to ensure assay accuracy, inter-laboratory reproducibility, and regulatory compliance.

Pharmaceutical Formulation and Manufacturing

The defined crystallinity, favorable dissolution profile, and enhanced stability make the hydrochloride salt the required form for manufacturing oral solid dosage forms. Its properties ensure consistent processing and predictable bioavailability.

High-Purity Analytical Reference and Quality Control

As the official USP reference standard, this compound is the only choice for developing and validating analytical methods (e.g., HPLC) for the quantification of phenazopyridine in drug products and for performing release testing.

In-Vitro Pharmacology and Cell-Based Assays

The significantly higher aqueous solubility of the hydrochloride salt compared to the free base is critical for preparing accurate, non-precipitating dosing solutions for use in aqueous biological buffers for pharmacology, toxicology, and other cell-based screening models.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Phenazopyridine hydrochloride appears as brick-red microcrystals with a slight violet luster or a purple powder. Aqueous solutions are yellow to brick-red and slightly acidic; they may be stabilized by the addition of 10% glucose. Slightly bitter taste. (NTP, 1992)

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

249.0781231 Da

Monoisotopic Mass

249.0781231 Da

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

282 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0EWG668W17

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (94.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.51%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Anesthetics, Urinary;

Pharmacology

Phenazopyridine Hydrochloride is a synthetic, brick-red crystalline solid that is only slightly soluble in cold water and ethanol but is soluble in boiling water, acetic acid, glycerol, ethylene glycol and propylene glycol. It is used orally as a urinary tract analgesic. Side effects of phenazopyridine hydrochloride administration can include nausea, interference with the oxygen-carrying capacity of red blood cells (methemoglobinemia), hemolytic anemia as well as renal and hepatic toxicity. It is reasonably anticipated to be a human carcinogen. (NCI05)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

136-40-3

Wikipedia

Phenazopyridine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Hazard Classes and Categories -> Carcinogens

Dates

Last modified: 08-15-2023
1: Attia KA, El-Abasawi NM, Abdel-Azim AH. Experimental design of membrane sensor
2: National Toxicology Program. Phenazopyridine hydrochloride. Rep Carcinog.
3: Zhou H, Chen CY, Xie AJ. [Spectroscopic studies on the binding of
4: Iqbal J, Gupta A, Husain A. Photochemistry of phenazopyridine hydrochloride.
5: Gaines KK. Phenazopyridine hydrochloride: the use and abuse of an old standby
6: Narchi H, Aramco S. Index of suspicion. Case 3. Phenazopyridine hydrochloride
7: Cornwell JR, Bartek JK. Phenazopyridine hydrochloride: information for patient
8: Meyer BA, Gonik B, Creasy RK. Evaluation of phenazopyridine hydrochloride as a
9: Fincher ME, Campbell HT. Methemoglobinemia and hemolytic anemia after
10: Du Preez JL, Botha SA, Lötter AP. High-performance liquid chromatographic
11: el-Sabbagh HM, Meshali M, Ghanem A, Abdel-Aleem H. Effect of some additives
12: Meshali MM. Adsorption of phenazopyridine hydrochloride on pharmaceutical
13: Phenazopyridine and phenazopyridine hydrochloride. IARC Monogr Eval Carcinog
14: Slatter DH. Keratoconjunctivitis sicca in the dog produced by oral
15: Cohen BL, Bovasso GJ Jr. Acquired methemoglobinemia and hemolytic anemia
16: Eisinger AJ, Jones R. Phenazopyridine-hydrochloride haemolysis. Lancet. 1969
17: Hood JW, Toth WN. Jaundice caused by phenazopyridine hydrochloride. JAMA.
18: Sabry SM. Adsorptive stripping voltammetric assay of phenazopyridine
19: National Toxicology Program. Phenazopyridine hydrochloride. Rep Carcinog.
20: Phenazopyridine hydrochloride. Rep Carcinog. 2004;11:III213-4. PubMed PMID:

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